3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives in the presence of a base to form the intermediate coumarin structure. Subsequent sulfonation with methanesulfonic acid or chlorosulfonic acid introduces the sulfonate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups.
Substitution: The methoxy and sulfonate groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Quinones from oxidation.
Hydroxylated derivatives from reduction.
Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antioxidant applications, it may donate electrons to neutralize free radicals. In medicinal applications, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to trigger or inhibit signaling pathways.
Comparison with Similar Compounds
Coumarin derivatives: Other coumarin derivatives with different substituents.
Chromen-2-one derivatives: Compounds with variations in the chromen-2-one core structure.
Uniqueness: 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate stands out due to its specific combination of methoxy and sulfonate groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-28-17-7-9-19(10-8-17)33(26,27)32-18-6-4-16-12-20(24(25)31-22(16)14-18)15-5-11-21(29-2)23(13-15)30-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJYSSCEOITGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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